molecular formula C17H20N4O2 B2941635 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide CAS No. 1798676-13-7

3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide

Cat. No.: B2941635
CAS No.: 1798676-13-7
M. Wt: 312.373
InChI Key: QEARMQNUSBTYFZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a methoxyphenyl group, a pyrazoloimidazole moiety, and a propanamide linkage, making it a versatile molecule for various chemical reactions and biological interactions.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Future Directions

Future research could focus on further exploring the potential uses of this compound, particularly in the field of medicinal chemistry. This could involve studying its biological activity, optimizing its structure for improved efficacy, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloimidazole core, followed by the introduction of the methoxyphenyl group and the propanamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)propanamide
  • 3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[4,3-c]quinolin-1-yl}ethyl)propanamide

Uniqueness

3-(4-methoxyphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is unique due to its specific structural features, such as the pyrazoloimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-23-15-5-2-14(3-6-15)4-7-16(22)18-10-11-20-12-13-21-17(20)8-9-19-21/h2-3,5-6,8-9,12-13H,4,7,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEARMQNUSBTYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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